
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Molecular Design
One study focused on the synthesis of similar compounds via photoinduced intramolecular rearrangement, highlighting an efficient, environmentally friendly synthesis approach that could be applicable to (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (Jing et al., 2018). Such methodologies emphasize green chemistry principles, including the use of green solvents and avoidance of transition-metal catalysts.
Antitumor Activity
Research on related compounds demonstrates potential antitumor activities. For example, a compound was synthesized and tested for its inhibition effect on the proliferation of several cancer cell lines (Tang & Fu, 2018). This suggests that this compound could be investigated for similar biological activities, potentially contributing to the development of new anticancer agents.
Neurodegenerative Diseases
A study on the design and synthesis of selective butyrylcholinesterase (BChE) inhibitors for potential use in treating neurodegenerative diseases, such as Alzheimer's, found that certain derivatives showed improved inhibitory activity and selectivity towards BChE over acetylcholinesterase (AChE). These compounds also displayed anti-Aβ1–42 aggregation activity, indicating their potential in Alzheimer's disease research (Jiang et al., 2019).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of derivatives of similar compounds have been explored, with some demonstrating significant antioxidant power. This includes the ability to scavenge free radicals and chelate metal ions, suggesting a potential for this compound to be studied for its antioxidant capabilities (Çetinkaya et al., 2012).
Spectral Characterization and Docking Studies
Spectral characterization and docking studies of related compounds have been performed to understand their structural properties and interactions with biological targets. These studies provide a foundation for molecular design and the development of therapeutic agents, suggesting that similar analyses could be beneficial for this compound (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(4-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATOIMZOTSZUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)
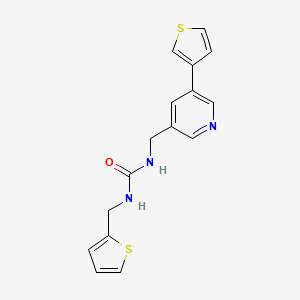

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)
![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)
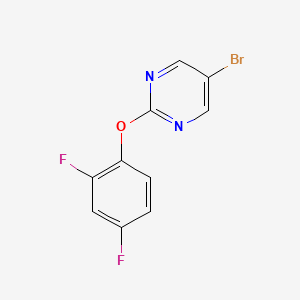

![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)
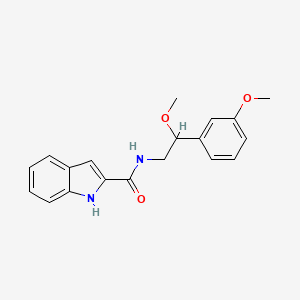
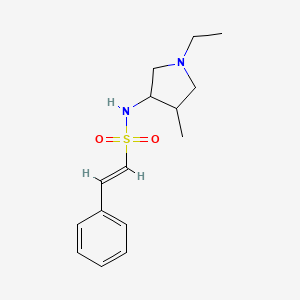
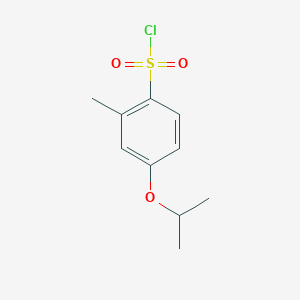
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)
